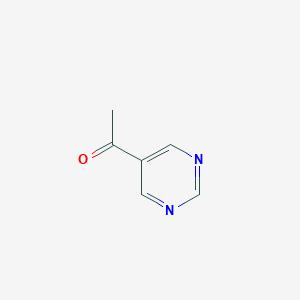

5-Acetylpyrimidine

描述

Historical Context and Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Organic Synthesis

The history of pyrimidine chemistry dates back to the 19th century, with the first derivative, alloxan, being prepared in 1818 through the oxidation of uric acid. researchgate.net The systematic study of pyrimidines began in 1884. wikipedia.org Pyrimidines are six-membered heterocyclic aromatic compounds similar to benzene (B151609) and pyridine (B92270), containing two nitrogen atoms at positions 1 and 3. studysmarter.co.uknih.gov This core structure is fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. wikipedia.orgstudysmarter.co.uknih.govgsconlinepress.comtandfonline.comignited.innih.gov The pyrimidine ring is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin. gsconlinepress.comresearchgate.net

The inherent biological significance of the pyrimidine nucleus has made it a privileged scaffold in medicinal chemistry. gsconlinepress.comnih.gov For over six decades, pyrimidine derivatives have been a focal point in drug discovery, leading to a wide range of therapeutic agents. mdpi.com These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. gsconlinepress.comtandfonline.comignited.innih.govwjarr.com The ability of pyrimidine derivatives to interact with various enzymes and biomolecules within the cell has driven their extensive use in the development of novel therapeutics. gsconlinepress.comnih.gov For instance, pyrimidine-based compounds have been developed as antimetabolites for cancer therapy, such as 5-fluorouracil, and as inhibitors of enzymes like VEGFR-2 for anti-angiogenic treatments. jetir.orgekb.eg The versatility of the pyrimidine ring continues to inspire the synthesis of new derivatives with the potential to address a myriad of diseases. nih.gov

In organic synthesis, pyrimidines are not only important targets but also valuable starting materials for creating more complex heterocyclic systems. gsconlinepress.com The development of synthetic methodologies for pyrimidine derivatives has been a continuous area of research, with numerous methods available for their preparation. wjarr.comgrowingscience.com These synthetic routes often involve the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org The ongoing exploration of pyrimidine chemistry promises to expand the portfolio of available compounds for both medicinal and materials science applications. nih.gov

Distinctive Features of the 5-Acetyl Substituent on the Pyrimidine Nucleus

The introduction of an acetyl group at the 5-position of the pyrimidine ring, creating 5-acetylpyrimidine, imparts distinct electronic and steric characteristics that significantly influence the molecule's reactivity and potential applications. The acetyl group is an electron-withdrawing group, which affects the electron density distribution within the pyrimidine ring. This electronic effect can influence the molecule's interaction with biological targets and its reactivity in chemical transformations.

The steric bulk of the acetyl group also plays a crucial role. For instance, in certain reactions, the presence of substituents at the 6-position of this compound can hinder the free rotation of the acetyl group, which may prevent the formation of a stable pre-reaction complex necessary for cyclization. thieme-connect.com Conversely, the acetyl group itself can be a reactive handle for further chemical modifications. The carbonyl group of the acetyl moiety can participate in a variety of reactions, such as condensations and cyclizations, allowing for the synthesis of a diverse range of derivatives. asu-edu.rutsijournals.com

Studies on related substituted pyrimidines have shown that the orientation of a 5-carbonyl group can depend on the electronic and steric effects of other substituents on the ring. researchgate.net This interplay of electronic and steric factors is a key consideration in the design and synthesis of novel this compound derivatives for specific applications.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has been multifaceted, primarily focusing on its utility as a versatile synthetic intermediate for the construction of more complex heterocyclic systems with potential biological activities. The reactivity of the acetyl group, coupled with the inherent properties of the pyrimidine core, makes it a valuable starting material.

A significant area of research has been the use of this compound in the synthesis of fused pyrimidine systems. For example, derivatives of this compound have been utilized as precursors for the synthesis of thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines. research-nexus.nettandfonline.comscilit.comresearchgate.netresearchgate.netresearchgate.net These fused heterocyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological properties. tsijournals.com

Another research trajectory involves the modification of the acetyl group itself to create novel derivatives. For instance, this compound-2,4,6(1H,3H,5H)-trione has been used to synthesize a series of chalcones with potential antimicrobial and anti-inflammatory activities. researchgate.netamazonaws.comwisdomlib.org These studies often involve condensation reactions of the acetyl group with various aldehydes. asu-edu.ru

Furthermore, this compound derivatives serve as key intermediates in multi-component reactions and cyclization reactions to generate novel molecular scaffolds. thieme-connect.comrjptonline.org The continued exploration of the reactivity and synthetic potential of this compound is expected to lead to the discovery of new compounds with interesting chemical and biological properties.

Structure

3D Structure

属性

IUPAC Name |

1-pyrimidin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYNDRSENVEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341325 | |

| Record name | 1-(5-Pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-70-9 | |

| Record name | 1-(5-Pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Acetylpyrimidine and Its Derivatives

Direct Synthesis Approaches to 5-Acetylpyrimidine

Direct methods to construct the this compound scaffold are crucial for accessing this key intermediate. These approaches often involve building the pyrimidine (B1678525) ring with the acetyl group already incorporated or introducing it onto a pre-existing pyrimidine core.

Acylation of Pyrimidine Core

The introduction of an acetyl group onto a pyrimidine ring is a direct method for synthesizing this compound derivatives. This electrophilic substitution is most effective on pyrimidine rings that are "activated" by the presence of electron-donating groups at the 2- and 4-positions. rjptonline.org For instance, the acylation of a 4,6-disubstituted pyrimidine has been successfully demonstrated. ucla.edu However, challenges such as polysubstitution can arise, where multiple sites on the pyrimidine ring are acylated. To control this, reaction conditions can be optimized, for example, by using a biphasic dichloromethane-water solvent system which can help suppress over-acylation by partitioning the more lipophilic products. ucla.edu

Synthesis of this compound Derivatives via Condensation Reactions

Condensation reactions are a versatile and widely used strategy to elaborate the structure of this compound, leading to a diverse array of derivatives. These reactions typically involve the reaction of the acetyl group with various electrophiles.

Claisen-Schmidt Condensation for Chalcone (B49325) Formation

The Claisen-Schmidt condensation is a classic and reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. researchgate.netijarsct.co.inscispace.com This reaction involves the condensation of this compound or its derivatives with an aldehyde in the presence of a base or acid catalyst. ijarsct.co.inwisdomlib.orgderpharmachemica.com For instance, this compound-2,4,6(1H,3H,5H)-trione can be reacted with various aryl aldehydes in the presence of sodium hydroxide (B78521) to produce a series of chalcone derivatives. wisdomlib.org The reaction conditions can be varied; for example, using piperidine (B6355638) and acetic acid in refluxing butan-1-ol is also an effective method for this transformation. asu-edu.ru The resulting chalcones, characterized by the reactive keto-ethylenic group (-CO-CH=CH-), are valuable intermediates for the synthesis of other heterocyclic compounds. ijarsct.co.in

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Formation

| This compound Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound-2,4,6(1H,3H,5H)-trione | 4-Fluorobenzaldehyde | Piperidine, Acetic Acid, BuOH, reflux | 5-[(E)-3-(4-fluorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | asu-edu.ru |

| This compound-2,4,6(1H,3H,5H)-trione | 3-Fluorobenzaldehyde | Piperidine, Acetic Acid, BuOH, reflux | 5-[(E)-3-(3-fluorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | asu-edu.ru |

| This compound-2,4,6(1H,3H,5H)-trione | 2-Methoxy-3,5-dichlorobenzaldehyde | Piperidine, Acetic Acid, BuOH, reflux | 5-[(E)-3-(2-methoxy-3,5-dichlorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | asu-edu.ru |

| This compound-2,4,6(1H,3H,5H)-trione | 3-Methoxy-4-hydroxybenzaldehyde | Boron trifluoride etherate, Dioxane, rt | Corresponding chalcone | asu-edu.ru |

| This compound-2,4,6(1H,3H,5H)-trione | Various aryl aldehydes | Sodium hydroxide | 5-acetyl pyrimidine 2, 4, 6 trione-based chalcones | wisdomlib.org |

Reactions with Aromatic and Heterocyclic Aldehydes

The condensation of this compound derivatives with a wide range of aromatic and heterocyclic aldehydes is a common strategy to generate diverse molecular structures. asu-edu.ruresearchgate.net For example, 4-methyl-2-phenyl-5-acetylpyrimidine can be condensed with various aromatic aldehydes to yield substituted pyrimidinyl styryl ketones. researchgate.netresearchgate.net These reactions are typically carried out under conditions similar to the Claisen-Schmidt condensation. The resulting products can then be used in further cyclization reactions to create more complex heterocyclic systems. researchgate.netresearchgate.net The choice of aldehyde allows for the introduction of different substituents and the tuning of the properties of the final molecule.

Condensation with Aminoguanidine (B1677879) Bicarbonate

This compound derivatives can undergo condensation reactions with aminoguanidine bicarbonate to form triazine-containing structures. nih.gov For instance, substituted benzil (B1666583) derivatives, which can be synthesized from chalcones derived from this compound, can be condensed with aminoguanidine bicarbonate in a rectified spirit solution acidified with hydrochloric acid to yield 5,6-bis aryl 1,2,4-triazines. nih.gov Another example involves the condensation of 5-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-pyrimidine-2,4,6(1H,3H,5H)-triones with aminoguanidine bicarbonate to form a pyrimido[4,5-d]pyrimidine (B13093195) derivative. asu-edu.ru Aminoguanidine bicarbonate is a versatile reagent in heterocyclic synthesis, capable of condensing with carbonyl compounds to form various nitrogen-containing heterocycles. ijisrt.com

Cyclization Reactions Involving this compound Derivatives

The acetyl group at the C-5 position of the pyrimidine ring, often in conjunction with a neighboring functional group at C-4 or C-6, serves as a versatile handle for the construction of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions are pivotal in synthesizing bicyclic and polycyclic compounds with significant chemical and biological interest.

Formation of Fused Pyrimidine Systems

The strategic placement of an acetyl group and an amino or mercapto group on adjacent positions of the pyrimidine ring provides a classic precursor setup for annelation reactions, leading to the formation of a second heterocyclic ring fused to the pyrimidine core.

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a core structure in many biologically active molecules, can be efficiently achieved through cyclization reactions involving 5-acetyl-4-aminopyrimidine derivatives. These reactions typically proceed via condensation mechanisms where the acetyl group and the adjacent amino group participate in ring closure with a three-carbon synthon.

One established method involves the acylation of 5-acetyl-4-aminopyrimidines, followed by a base-catalyzed intramolecular cyclization. For instance, when 5-acetyl-4-acylaminopyrimidines are heated with sodium methoxide (B1231860) (MeONa) in butanol (BuOH), the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization, yielding pyrido[2,3-d]pyrimidin-5-one derivatives. researchgate.net Conversely, if the acyl group contains an activated methylene (B1212753) group (e.g., a phenylacetyl group), the cyclization can occur between this methylene and the acetyl carbonyl, leading to the formation of pyrido[2,3-d]pyrimidin-7-one isomers. researchgate.netresearchgate.net

Another prominent strategy is the Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing an activated methylene group. In this context, 2,6-disubstituted 5-acetyl-4-aminopyrimidine hydrochlorides react with β-dicarbonyl compounds like acetylacetone (B45752) or benzoylacetone (B1666692) to afford 6-acylpyrido[2,3-d]pyrimidines. researchgate.netjocpr.com Similarly, reaction with ethyl acetoacetate (B1235776) under Friedländer conditions yields the corresponding pyrido[2,3-d]pyrimidine-6-carboxylic acid esters. researchgate.net

Furthermore, the interaction of 4-amino-5-acetylpyrimidines with amide acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or N,N-dimethylacetamide dimethyl acetal, generates an intermediate enaminone. Subsequent cyclization of this intermediate, typically promoted by sodium methoxide in methanol (B129727), provides a route to 7-substituted-pyrido[2,3-d]pyrimidin-5-ones. jocpr.comrjptonline.orgresearchgate.net

Table 1: Synthesis of Pyrido[2,3-d]pyrimidines from this compound Derivatives

| Starting Material | Reagent(s) | Conditions | Product |

| 5-Acetyl-4-acylaminopyrimidines | MeONa, BuOH | Reflux | Pyrido[2,3-d]pyrimidin-5-one derivatives |

| 5-Acetyl-4-(phenylacetyl)aminopyrimidines | Base | Heating | Pyrido[2,3-d]pyrimidin-7-one derivatives |

| 5-Acetyl-4-aminopyrimidine hydrochlorides | Acetylacetone or Benzoylacetone | Friedländer Condensation | 6-Acylpyrido[2,3-d]pyrimidine derivatives |

| 5-Acetyl-4-aminopyrimidines | DMF-DMA, then MeONa/MeOH | Sequential reaction | 7-Substituted-pyrido[2,3-d]pyrimidin-5-ones |

| 5-Acetyl-4-aminopyrimidines | Diethyl oxalate, NaOEt | Condensation | Ethyl 5-oxo-pyrido[2,3-d]pyrimidine-7-carboxylate |

The construction of the pyrimido[4,5-d]pyrimidine system, an isomer of the purine (B94841) nucleus, can be accomplished by building a second pyrimidine ring onto a pre-existing this compound core. A common approach involves the reaction of a this compound bearing a nucleophilic group (like amino or thioamide) with reagents that can provide the necessary atoms for the new ring.

A key synthetic route utilizes the reaction of 5-acetyl-4-aminopyrimidine derivatives with guanidine (B92328). For example, 5-acetyl-1-aryl(alkyl)-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones react with guanidine to form the corresponding pyrimido[4,5-d]pyrimidine derivatives. researchgate.net The conversion of the acetyl group into a reactive intermediate is often a crucial step. For instance, 4-amino derivatives of 5-acetylpyrimidines are versatile precursors for building the pyrimido[4,5-d]pyrimidine framework. researchgate.net

In a related strategy, chalcones derived from 5-acetylpyrimidines can be used. The condensation of 5-acetyl-pyrimidine-2,4,6(1H,3H,5H)-trione with hydroxy-substituted benzaldehydes produces 5-arylidene derivatives. asu-edu.ru These intermediates can then undergo cyclocondensation with aminoguanidine bicarbonate. This reaction proceeds via a probable 1,4-addition of the guanidine to the arylidene Michael acceptor, followed by intramolecular cyclization and dehydration to furnish 7-hydrazinyl-5-arylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. asu-edu.ru Additionally, 4-mercapto-5-acetylpyrimidine and its chloro-analogs have been identified as valuable precursors for pyrimido[4,5-d]pyrimidine synthesis. lookchem.comresearchgate.net

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidines from this compound Derivatives

| Starting Material | Reagent(s) | Conditions | Product |

| 5-Acetyl-1-aryl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones | Guanidine | Cyclocondensation | 7-Amino-5-aryl-8-methyl-2-thioxopyrimido[4,5-d]pyrimidines |

| 5-Arylidene-pyrimidine-2,4,6(1H,3H,5H)-triones* | Aminoguanidine bicarbonate | Cyclocondensation | 7-Hydrazinyl-5-arylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones |

| 4-Chloro-5-acetylpyrimidine derivative | Glycine | Fusion | Pyrimido[4,5-d]pyrimidine derivative |

*Derived from the condensation of this compound-2,4,6(1H,3H,5H)-trione with aldehydes.

The synthesis of thieno[2,3-d]pyrimidines from this compound precursors is commonly achieved through variations of the Gewald reaction. This typically involves a this compound with a sulfur-containing nucleophile at the C-4 position, which reacts with an α-halo carbonyl or α-halo nitrile compound.

A well-established method starts with 4-mercapto-5-acetylpyrimidines. Alkylation of 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine with various activated halomethylene compounds, such as ethyl chloroacetate (B1199739) or chloroacetone, leads to S-alkylated intermediates. nih.gov These intermediates subsequently undergo intramolecular cyclization, where the active methylene of the newly introduced chain condenses with the C-5 acetyl group to form the fused thiophene (B33073) ring, yielding thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govtandfonline.comtandfonline.com The cyclization is often promoted by a base like triethylamine (B128534) (TEA) in ethanol (B145695). tandfonline.comtandfonline.com

Alternatively, 5-acetyl-6-aminopyrimidine-4(3H)-thiones can serve as precursors. These compounds react with reagents containing an active chloromethylene fragment to construct the fused thiophene ring, providing a pathway to functionalized thieno[2,3-d]pyrimidines. researchgate.net Another variation involves converting the S-alkylated intermediate, specifically from reaction with ethyl chloroacetate, into a hydrazide. This hydrazide can then be cyclized using sodium ethoxide in ethanol to afford the corresponding thieno[2,3-d]pyrimidine. tandfonline.comtandfonline.com

Table 3: Synthesis of Thieno[2,3-d]pyrimidines from this compound Derivatives

| Starting Material | Reagent(s) | Conditions | Product |

| 4-Mercapto-5-acetylpyrimidine derivatives | Activated halomethylene compounds (e.g., ethyl chloroacetate, chloroacetone) | Alkylation followed by base-catalyzed cyclization (e.g., TEA/EtOH) | Thieno[2,3-d]pyrimidine derivatives |

| 2-(Arylvinyl)-4-mercapto-5-acetylpyrimidine | Ethyl chloroacetate, then TEA/EtOH | Ring closure | Ethyl 5-arylvinyl-thieno[2,3-d]pyrimidine-6-carboxylate |

| 5-Acetyl-6-aminopyrimidine-4(3H)-thiones | Reagents with active chloromethylene fragment | Cyclocondensation | Functionalized thieno[2,3-d]pyrimidines |

| S-(Carboethoxymethyl)mercapto-5-acetylpyrimidine hydrazide | NaOEt/EtOH | Cyclization | Thieno[2,3-d]pyrimidine derivative |

Pyrazolo[3,4-d]pyrimidines, which are purine isosteres, can be synthesized by constructing a pyrazole (B372694) ring onto a pyrimidine framework. This is typically achieved by reacting a 1,3-dicarbonyl-like system, derived from the this compound, with hydrazine (B178648) or its derivatives.

A key strategy involves the reaction of this compound derivatives that have a leaving group at the C-4 or C-6 position with hydrazines. For instance, a tandem Schiff-base formation/heterocyclization reaction of 2,6-diaryl-5-fluoro-4-acetylpyrimidine with various hydrazines effectively yields pyrazolo[3,4-d]pyrimidines. thieme-connect.com In this process, the hydrazine first condenses with the acetyl group to form a hydrazone, which is followed by an intramolecular nucleophilic aromatic substitution where the hydrazone's terminal nitrogen displaces the adjacent fluorine atom to complete the pyrazole ring. thieme-connect.com

In another approach, a this compound derivative can be chemically modified to create a suitable precursor for cyclization with hydrazine. For example, the cyanoethylation of a 2-(2-arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine derivative affords an intermediate which, upon treatment with hydrazine hydrate, undergoes cyclization to yield a pyrazolopyrimidine. tandfonline.comtandfonline.comresearch-nexus.net The reaction likely involves the interaction of hydrazine with both the acetyl and the modified cyanoethyl groups. Furthermore, 4-mercapto-5-acetylpyrimidine derivatives are generally recognized as versatile starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net

Table 4: Synthesis of Pyrazolo[3,4-d]pyrimidines from this compound Derivatives

| Starting Material | Reagent(s) | Conditions | Product |

| 2,6-Diaryl-5-fluoro-4-acetylpyrimidine | Hydrazines | Tandem Schiff-base formation/heterocyclization | Pyrazolo[3,4-d]pyrimidine derivatives |

| Cyanoethylated 4-mercapto-5-acetylpyrimidine derivative | Hydrazine hydrate | Cyclization | Pyrazolopyrimidine derivative |

| 4-Mercapto-5-acetylpyrimidine derivative | Hydrazine derivatives | Cyclocondensation | Pyrazolo[3,4-d]pyrimidine derivatives |

The synthesis of thiazolidinone rings fused to or appended to pyrimidine systems often involves a multi-step sequence starting from a functionalized this compound derivative. The common pathway involves the formation of a Schiff base (imine) followed by cyclization with a sulfur-containing reagent.

One such synthetic route begins with a this compound derivative that is first converted into a hydrazide. This hydrazide, derived from the S-alkylation of a 4-mercapto-5-acetylpyrimidine with ethyl chloroacetate followed by reaction with hydrazine, is then condensed with an aldehyde (e.g., p-chlorobenzaldehyde) to form a hydrazone (a Schiff's base). tandfonline.comtandfonline.comresearch-nexus.net The subsequent and final step is the cyclocondensation of this Schiff's base with thioglycolic acid. In this reaction, the thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group condenses with the secondary amine, leading to the formation of the thiazolidinone ring. tandfonline.comtandfonline.comresearch-nexus.net This approach yields a pyrimidine system substituted with a thiazolidinone-containing side chain. Research has also noted the synthesis of various biologically active heterocycles, including thiazolidinones, incorporated with a 5-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine moiety. semanticscholar.org

Table 5: Synthesis of Thiazolidone Derivatives from this compound Precursors

| Starting Material | Reagent(s) | Conditions | Product |

| Hydrazide from a this compound derivative | 1. p-Chlorobenzaldehyde2. Thioglycolic acid | 1. Schiff base formation2. Cyclization | Pyrimidine derivative with a thiazolidinone side chain |

Pyrazoles and Oxadiazoles

The functionalization of the acetyl group in this compound derivatives serves as a gateway to the synthesis of various heterocyclic systems, including pyrazoles and 1,3,4-oxadiazoles. A common strategy involves the conversion of the acetylpyrimidine into a hydrazide intermediate, which can then undergo cyclization with appropriate reagents. research-nexus.net

For instance, a hydrazide derivative obtained from a this compound precursor can be treated with carbon disulfide to yield a 1,3,4-oxadiazole (B1194373) ring. research-nexus.net Alternatively, reaction of the same hydrazide with triethyl orthoformate or acetylacetone leads to the formation of pyrazole derivatives. research-nexus.netderpharmachemica.com This versatility allows for the generation of a library of pyrimidine-appended heterocyclic compounds from a common intermediate.

The synthesis pathway often begins with a more complex pyrimidine structure, such as 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine. The acetyl group in this scaffold can be transformed into a hydrazide, which is the key precursor for subsequent cyclization reactions to form pyrazoles and oxadiazoles. research-nexus.net

Table 1: Synthesis of Pyrazole and Oxadiazole Derivatives from a Pyrimidine Hydrazide Intermediate

| Starting Material | Reagent | Product | Reference |

| Pyrimidine Hydrazide | Carbon Disulfide | 1,3,4-Oxadiazole Derivative | research-nexus.net |

| Pyrimidine Hydrazide | Triethyl Orthoformate | Pyrazole Derivative | research-nexus.net |

| Pyrimidine Hydrazide | Acetylacetone | Pyrazole Derivative | research-nexus.netderpharmachemica.com |

Derivatization and Functionalization Strategies

The this compound scaffold can be further modified through various derivatization and functionalization reactions to introduce new chemical properties and functionalities.

Alkylation reactions are commonly employed to modify pyrimidine derivatives. For example, 4-mercapto-5-acetylpyrimidine derivatives can be readily alkylated. researchgate.net The reaction of 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine with alkylating agents such as methyl iodide or ethyl chloroacetate results in the formation of the corresponding S-alkylated products. research-nexus.net This alkylation step is often a precursor to further transformations, such as ring closure reactions to form thieno[2,3-d]pyrimidines. research-nexus.netresearchgate.net The alkylation of the pyrimidine core can also be achieved using various activated halomethylene compounds. researchgate.net

Table 3: Examples of Alkylation Reactions on this compound Derivatives

| Substrate | Alkylating Agent | Product Type | Reference |

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | Methyl Iodide | S-Methylated Pyrimidine | research-nexus.net |

| 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine | Ethyl Chloroacetate | S-Alkylated Pyrimidine | research-nexus.net |

| 4-Mercapto-6-methyl-2-phenyl-5-acetylpyrimidine | Activated Halomethylene Compounds | Alkylmercaptopyrimidine | researchgate.net |

Halogenation provides a direct method for functionalizing the pyrimidine ring or its side chains, introducing a reactive handle for subsequent cross-coupling or substitution reactions. libretexts.orgnumberanalytics.com For instance, bromination of certain this compound derivatives, such as the S-methylated product of cyanoethylated 2-(2-arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine, can lead to the formation of dibromo compounds. research-nexus.net The conditions for halogenation, such as the choice of halogen (Cl₂, Br₂, I₂) and whether the reaction is performed under acidic or basic conditions, can influence the position and extent of halogenation. libretexts.orgmasterorganicchemistry.com

The pyrimidine ring, particularly when substituted with electron-withdrawing groups or good leaving groups like halogens, is susceptible to nucleophilic aromatic substitution. researchgate.netksu.edu.sa This type of reaction allows for the introduction of a wide range of nucleophiles, such as amines, onto the pyrimidine core. researchgate.net The reaction involves the replacement of a leaving group on the pyrimidine ring with a nucleophile. chemistrytalk.orglibretexts.org For example, 6-chloropurine (B14466) derivatives, which share the pyrimidine core, undergo efficient amination via nucleophilic aromatic substitution. researchgate.net This strategy is a fundamental method for synthesizing a variety of substituted pyrimidine derivatives.

Schiff Base and Phenylhydrazone Formation

The acetyl group at the C5 position of the pyrimidine ring is a versatile functional group that readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and phenylhydrazones, respectively. These reactions are fundamental in the derivatization of this compound for various applications.

The formation of Schiff bases, also known as imines, involves the reaction of this compound with a primary amine. This reaction is typically catalyzed by an acid and proceeds through a carbonyl amine intermediate, which then dehydrates to form the stable Schiff base. dergipark.org.tr The general structure of these compounds is characterized by the C=N double bond.

Phenylhydrazone formation occurs when this compound reacts with phenylhydrazine (B124118). researchgate.netmgcub.ac.in This reaction is a specific type of hydrazone formation and is often used for the identification and characterization of carbonyl compounds. mgcub.ac.in The initial reaction involves the formation of a phenylhydrazone with one equivalent of phenylhydrazine. mgcub.ac.in Further reaction with additional equivalents of phenylhydrazine can lead to the formation of osazones. mgcub.ac.in

Research has shown the successful synthesis of various Schiff bases and phenylhydrazones from this compound derivatives. For instance, 5-acetyl-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been used as a precursor to synthesize a series of hydrazine derivatives. helsinki.fi The reaction of 5-acetylpyrimidines with hydrazine and different phenylhydrazines in refluxing methanol has yielded a variety of derivatives in good to very good yields, ranging from 50% to 92%. researchgate.nethelsinki.fi

A notable study involved the synthesis of 1,3-dimethyl-5-[1-(2-phenylhydrazinyl)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione and 1,3-dimethyl-5-[1-[2-(4-nitrophenyl)hydrazinyl]ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione. researchgate.nethelsinki.fi These compounds demonstrated interesting biological activities. researchgate.nethelsinki.fi Another example is the preparation of 5-[1-(2-phenylhydrazinyl)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione. researchgate.nethelsinki.fi

Furthermore, tandem reactions involving Schiff-base formation have been utilized to synthesize more complex fused heterocyclic systems. For example, the reaction of 2,6-diaryl-5-fluoro-4-acetylpyrimidine with hydrazines or hydroxylamine (B1172632) leads to the formation of pyrazolo[4,3-d]pyrimidines and isoxazolo[4,5-d]pyrimidines, respectively. x-mol.comthieme-connect.com

Table 1: Examples of Synthesized Phenylhydrazone Derivatives of this compound

| Precursor | Reagent | Product | Yield (%) | Reference |

| 5-Acetyl-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Hydrazine/Phenylhydrazines | Hydrazine derivatives | 50-92 | helsinki.fi |

| 1,3-Dimethyl-5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione | 2-Phenylhydrazine | 1,3-Dimethyl-5-[1-(2-phenylhydrazinyl)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | Not Specified | researchgate.nethelsinki.fi |

| 1,3-Dimethyl-5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione | 2-(4-Nitrophenyl)hydrazine | 1,3-Dimethyl-5-[1-[2-(4-nitrophenyl)hydrazinyl]ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | Not Specified | researchgate.nethelsinki.fi |

| This compound-2,4,6(1H,3H,5H)-trione | 2-Phenylhydrazine | 5-[1-(2-phenylhydrazinyl)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | Not Specified | researchgate.nethelsinki.fi |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the use and generation of hazardous substances. epitomejournals.com These principles have been applied to the synthesis of this compound and its derivatives, focusing on methods that are more environmentally benign.

Solvent-Free Synthesis

Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that eliminates the need for volatile organic solvents, which are often toxic and contribute to environmental pollution. epitomejournals.com These reactions can be more efficient, leading to higher yields and shorter reaction times.

Several pyrimidine derivatives have been synthesized using solvent-free conditions. researchgate.net For example, the synthesis of 5-arylidene derivatives of barbituric acid has been achieved under solvent-free conditions with microwave irradiation. asu-edu.ru The Grindstone multicomponent reagent method, a solvent-less technique, has been used to synthesize 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives by grinding the reactants with a catalytic amount of CuCl₂·2H₂O. mdpi.com This method involves mixing the reactants, such as an aldehyde, urea (B33335) or thiourea, and ethyl acetoacetate, and grinding them for a short period. mdpi.com

Chitosan, a renewable and biodegradable polymer, has been employed as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions at 85 °C, providing good yields. rsc.org

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis of Pyrimidine Derivatives

| Reaction Type | Conditions | Catalyst | Reaction Time | Yield | Reference |

| Biginelli Reaction | Grinding, Solvent-free | CuCl₂·2H₂O | 7-10 min | Not Specified | mdpi.com |

| Knoevenagel Condensation | Reflux in Toluene | Piperidine | Not Specified | Not Specified | ksu.edu.sa |

| 2-Aminopyrimidine-5-carbonitrile synthesis | 85 °C, Solvent-free | Chitosan | Not Specified | Good | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. eurekaselect.com These advantages include dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer side products. eurekaselect.comnih.gov

The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. For instance, pyrimidine derivatives have been synthesized from chalcones and guanidine hydrochloride in a basic medium using both conventional and microwave-assisted methods, with the latter providing excellent yields in a much shorter time. eurekaselect.com

Microwave-assisted synthesis has also been employed for the preparation of 5-deazaflavine derivatives (pyrimido[4,5-b]quinolines) through intramolecular cyclization. nih.gov This one-step method is efficient, versatile, and environmentally friendly, offering high yields and mild reaction conditions. nih.gov Similarly, pyridazinone derivatives have been synthesized using microwave-assisted methods, which were then evaluated for their pharmacological activities. asianpubs.org

The synthesis of 2-aminopyrimidines has also been accomplished via microwave-assisted condensation of β-diketones with amidines. researchgate.net Furthermore, a comparison between microwave-assisted and conventional methods for preparing certain pyridine (B92270) derivatives showed that the microwave method resulted in higher yields (71-88%) and significantly shorter reaction times (2-7 minutes compared to 6-9 hours). nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives

| Product | Method | Reaction Time | Yield (%) | Reference |

| Pyrimidine derivatives | Microwave | Not Specified | Excellent | eurekaselect.com |

| Pyrimidine derivatives | Conventional | Not Specified | Lower | eurekaselect.com |

| Pyridine derivatives | Microwave | 2-7 min | 71-88 | nih.gov |

| Pyridine derivatives | Conventional | 6-9 h | Lower | nih.gov |

| Pyridazinone derivatives | Microwave | 1-3 min | Not Specified | asianpubs.org |

| Pyridazinone derivatives | Conventional | 3.5 - 5.2 h | Not Specified | asianpubs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic molecules, including 5-Acetylpyrimidine. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the chemical environments of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, connectivity, and chemical environment of the hydrogen atoms in this compound. The aromatic protons on the pyrimidine (B1678525) ring and the protons of the acetyl group exhibit characteristic chemical shifts.

In a typical ¹H NMR spectrum of a pyrimidine derivative, aromatic protons resonate in the downfield region, generally between δ 6.5 and 9.16 ppm. researchgate.net For this compound specifically, the protons on the pyrimidine ring are expected to show distinct signals. The proton at position 2 (H-2) is anticipated to appear as a singlet at the most downfield position due to the influence of the two adjacent nitrogen atoms. The protons at positions 4 and 6 (H-4 and H-6) would also appear as distinct signals, likely singlets, with their chemical shifts influenced by the acetyl group at the 5-position. The methyl protons of the acetyl group (CH₃) typically appear as a sharp singlet in the upfield region, around δ 2.5 ppm. tsijournals.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.3 | Singlet |

| H-4, H-6 | ~9.1 | Singlet |

| CH₃ (Acetyl) | ~2.7 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of δ 190-205 ppm for ketones. nobraintoosmall.co.nz The carbon atoms of the pyrimidine ring will resonate in the aromatic region, generally between δ 115 and 165 ppm. nobraintoosmall.co.nz The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the acetyl substituent. The methyl carbon of the acetyl group will appear at a much higher field, usually in the range of δ 20-30 ppm. nobraintoosmall.co.nz

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | ~197 |

| C-2 | ~159 |

| C-4, C-6 | ~157 |

| C-5 | ~135 |

| CH₃ (Acetyl) | ~25 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques (e.g., 2D NMR)

To further confirm the structural assignments and elucidate complex coupling networks, advanced two-dimensional (2D) NMR techniques are invaluable. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would primarily show correlations between protons that are three bonds apart, though long-range couplings can sometimes be observed. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. hmdb.ca This is crucial for definitively assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, it would link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. ipb.pt HMBC is particularly useful for identifying the connectivity across the pyrimidine ring and linking the acetyl group to the C-5 position.

These advanced NMR methods, when used in combination, provide an unambiguous and comprehensive structural characterization of this compound. mdpi.comcreative-biostructure.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vandanapublications.com In this compound, the most prominent absorption bands are associated with the carbonyl group and the aromatic pyrimidine ring.

The characteristic stretching vibration of the carbonyl (C=O) group in the acetyl moiety typically appears as a strong, sharp band in the region of 1720-1710 cm⁻¹. nobraintoosmall.co.nz The C-H stretching vibrations of the aromatic pyrimidine ring are expected in the range of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring usually give rise to a series of absorptions in the 1600-1400 cm⁻¹ region. researchgate.net The C-H bending vibrations of the methyl group would also be observable.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Acetyl) |

| ~1570 | Medium-Strong | C=N/C=C Ring Stretch |

| ~1450 | Medium | C=C Ring Stretch |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (e.g., KBr pellet, thin film, or solution).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.gov For this compound (C₆H₆N₂O), the molecular weight is 122.12 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of this compound would likely involve the loss of the acetyl group or parts of it. A common fragmentation pathway for acetyl-substituted compounds is the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a ketene (B1206846) molecule (CH₂=C=O) to form an [M-42]⁺ ion. The pyrimidine ring itself can also undergo characteristic fragmentation.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion |

| 122 | [C₆H₆N₂O]⁺ (Molecular Ion) |

| 107 | [M - CH₃]⁺ |

| 79 | [M - COCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV region. The pyrimidine ring and the carbonyl group are the principal chromophores in this molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net The exact wavelengths of maximum absorbance (λ_max) can be influenced by the solvent polarity.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π | ~245, ~270 |

| n → π | ~310 |

Note: These are estimated values and can vary based on the solvent used for analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like oxygen) within a sample of this compound. This destructive method involves the complete combustion of a small, precisely weighed sample in a controlled environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element present.

The primary purpose of this analysis is to verify that the empirical formula of the synthesized compound matches its theoretical formula, C₆H₆N₂O. nist.govalfa-chemistry.comnist.gov This serves as a crucial checkpoint for purity, as significant deviations from the expected values can indicate the presence of solvents, reagents, or other impurities. The theoretical elemental composition, derived from the molecular formula and atomic weights, provides a benchmark against which experimental results are compared. measurlabs.com

Theoretical Elemental Composition of this compound (C₆H₆N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 59.01 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.95 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 22.94 |

| Oxygen | O | 15.999 | 1 | 15.999 | 13.10 |

| Total | 122.127 | 100.00 |

Note: Values are calculated based on standard atomic weights and may be rounded.

Experimental data from elemental analysis of a pure sample of this compound are expected to align closely with these theoretical percentages, typically within a ±0.4% margin of error, which is a standard for confirming the identity of a synthesized compound.

X-Ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides definitive information about the atomic and molecular structure of a crystalline solid. migrationletters.com By directing X-rays onto a crystal of this compound, the regularly spaced atoms in the crystal lattice diffract the beams in a specific pattern of intensities and angles. Analysis of this diffraction pattern allows for the determination of the crystal's unit cell—the basic repeating structural unit—and the precise position of each atom within it. migrationletters.comgovinfo.gov

The key parameters obtained from a single-crystal XRD analysis include:

Crystal System: The classification of the crystal structure into one of seven systems (e.g., monoclinic, orthorhombic) based on the symmetry of the unit cell.

Space Group: A more detailed description of the crystal's symmetry, including both rotational and translational elements.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

This information allows for the generation of a three-dimensional model of the molecule, revealing intramolecular details such as bond lengths, bond angles, and torsional angles. While the crystallographic data for numerous derivatives of pyrimidine have been published, establishing their complex three-dimensional structures, specific experimental XRD data for the parent this compound molecule is not widely reported in the surveyed literature. nih.govthieme-connect.comresearchgate.net The application of XRD would be essential to unambiguously confirm its solid-state conformation and analyze its intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. up.ac.za

Illustrative Table of X-Ray Diffraction Parameters (Note: As specific experimental data for this compound is not available in the cited literature, this table serves as an illustrative example of the data typically reported from an XRD analysis.)

| Parameter | Description | Example Value |

| Formula | Molecular Formula | C₆H₆N₂O |

| Molecular Weight | Mass of one mole | 122.12 g/mol |

| Crystal System | Symmetry group of the lattice | e.g., Monoclinic |

| Space Group | Symmetry operations of the unit cell | e.g., P2₁/c |

| a (Å) | Unit cell axis length | e.g., 8.541 |

| b (Å) | Unit cell axis length | e.g., 10.234 |

| c (Å) | Unit cell axis length | e.g., 7.112 |

| α (°) ** | Unit cell angle | e.g., 90 |

| β (°) | Unit cell angle | e.g., 109.5 |

| γ (°) | Unit cell angle | e.g., 90 |

| Volume (ų) ** | Volume of the unit cell | e.g., 584.1 |

| Z | Molecules per unit cell | e.g., 4 |

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking simulations are a cornerstone of computational drug design, offering predictions of how a small molecule, or ligand, might bind to a macromolecular target, typically a protein.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns between a ligand like 5-acetylpyrimidine and a protein receptor. These computational methods assess the conformational space of the ligand within the protein's binding site and estimate the free energy of binding. The resulting docking score, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. ijpsonline.combiointerfaceresearch.com

Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of pyrimidine (B1678525) derivatives, hydrogen bonding with specific amino acid residues such as Leu352, Gln192, and Arg513 in the active site of a target protein has been observed. mdpi.com The prediction of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent molecules. nih.govmdpi.com

Target-Specific Receptor Binding (e.g., COX-2 Receptor)

A significant area of investigation for pyrimidine derivatives is their interaction with cyclooxygenase (COX) enzymes, particularly the COX-2 isoform. nih.gov The COX enzymes are key in the inflammatory pathway, and selective inhibition of COX-2 is a desirable therapeutic goal. mdpi.com Molecular docking studies have shown that pyrimidine-based compounds can exhibit a high affinity for the COX-2 active site. nih.govnih.gov

The binding of these compounds within the COX-2 receptor is often stabilized by interactions with key amino acid residues. For example, the pyrimidine ring can form π–alkyl interactions with residues like Ile345 and Val349. nih.gov Additionally, hydrogen bonds with residues such as Arg120 and Tyr355 can further anchor the ligand in the active site. biointerfaceresearch.comresearchgate.net The larger binding pocket of COX-2 compared to COX-1 is a structural feature that allows for the design of selective inhibitors. nih.gov The insights from these docking studies are invaluable for developing pyrimidine derivatives as potential anti-inflammatory agents. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting molecular properties with a high degree of accuracy. samipubco.comnih.gov

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. nih.govresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. nih.gov

DFT calculations also provide a detailed picture of the electronic structure. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energy levels. This information is essential for understanding the chemical behavior and reactivity of the molecule. samipubco.com

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and polarizable. researchgate.net DFT calculations are frequently employed to compute the energies of the HOMO and LUMO and thus the energy gap, providing valuable insights into the molecule's electronic properties and potential for chemical reactions. wuxibiology.comnih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. irjweb.comresearchgate.net |

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. wikipedia.orglibretexts.org This analysis partitions the total electron population among the atoms in the molecule, providing a picture of the charge distribution. uni-muenchen.de

The calculated Mulliken charges can help in understanding the electrostatic potential of the molecule and identifying regions that are electron-rich or electron-poor. researchgate.net This information is particularly useful for predicting how a molecule will interact with other molecules, including potential binding partners in biological systems. It's important to note that Mulliken charges are sensitive to the choice of basis set used in the calculation. wikipedia.org

| Atom | Charge (e) |

| C1 | -0.15 |

| N1 | -0.05 |

| C2 | 0.10 |

| N2 | -0.08 |

| C3 | 0.05 |

| C4 | -0.12 |

| C(acetyl) | 0.25 |

| O(acetyl) | -0.30 |

| Note: These are hypothetical values for illustrative purposes and would be derived from actual DFT calculations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activities through mathematical models. nih.gov These models rely on molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of novel compounds. chemrevlett.comnih.gov

For this compound, the development of a robust QSAR model would require a dataset of its derivatives with corresponding measured biological activities. The model would then identify key molecular descriptors of the this compound scaffold and its substitutions that influence this activity. Such descriptors could include:

Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are influenced by the electron-withdrawing nature of the acetyl group.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters that describe the spatial arrangement of the atoms.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

While general QSAR studies on various pyrimidine derivatives have been conducted, demonstrating the utility of this approach in predicting activities like anticancer or antimicrobial effects, specific models and descriptor data for a series based on the unsubstituted this compound are not readily found in the literature. nih.govresearchgate.net Research tends to focus on more complex, substituted pyrimidines where greater diversity in structure leads to more potent biological activities. researchgate.net

A hypothetical data table for a QSAR study on a series of hypothetical this compound derivatives might look like the following, illustrating the type of data that is currently not available for the parent compound and its simple derivatives.

Hypothetical QSAR Descriptors for a Series of this compound Derivatives

| Compound | R-group | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| This compound | -H | 0.5 | 122.12 | 46.1 | [Data Not Available] |

| Derivative 1 | -CH3 | 0.9 | 136.15 | 46.1 | [Data Not Available] |

| Derivative 2 | -Cl | 1.1 | 156.57 | 46.1 | [Data Not Available] |

This table is for illustrative purposes only. The predicted activity values are hypothetical and not based on experimental or published QSAR models.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide critical insights into its conformational flexibility, particularly the rotation of the acetyl group relative to the pyrimidine ring. This flexibility can be crucial for how the molecule interacts with biological targets, such as the active site of an enzyme.

A typical MD simulation would involve:

Defining the initial 3D coordinates of the this compound molecule.

Placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

Calculating the forces between all atoms using a force field.

Solving Newton's equations of motion to simulate the movement of the atoms over a specific period.

The resulting trajectory would reveal the preferred dihedral angles between the pyrimidine ring and the acetyl group, the energy barriers for rotation, and the presence of stable conformers. This information is vital for understanding its steric profile and potential binding modes.

While MD simulations are commonly performed on pyrimidine derivatives in complex with proteins to study binding stability and interactions, simulations focused solely on the conformational analysis of the isolated this compound molecule are not prominently featured in the scientific literature. researchgate.net

Illustrative Conformational Data from a Hypothetical Molecular Dynamics Simulation

| Conformational State | Dihedral Angle (Ring-C-C=O) | Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Planar Conformer 1 | ~0° | [Data Not Available] | [Data Not Available] |

| Planar Conformer 2 | ~180° | [Data Not Available] | [Data Not Available] |

This table is for illustrative purposes only. The energy and population values are hypothetical and not based on actual simulation results.

Applications in Medicinal Chemistry and Biological Activity Studies

Antimicrobial Activities

Derivatives of pyrimidine (B1678525) have been extensively investigated for their antimicrobial properties. nih.gov The inherent biological significance of the pyrimidine ring, being a constituent of nucleic acids, makes it an attractive scaffold for the design of new antimicrobial agents that can potentially interact with essential cellular processes in microorganisms. nih.govniscpr.res.in

The antibacterial potential of pyrimidine derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov

Numerous studies have highlighted the efficacy of pyrimidine derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.com For instance, a series of 2,4,5,6-tetrasubstituted pyrimidines were synthesized and evaluated for their antibacterial activity against S. aureus. Several of these compounds demonstrated potent activity, inhibiting both planktonic cells and biofilms. nih.gov One particular compound, 10d , was found to have a minimum inhibitory concentration (MIC) of less than 60 µM and exhibited bactericidal activity against S. aureus ATCC 25923. nih.gov Another study on a novel pleuromutilin (B8085454) derivative, NPDM , which incorporates a pyrimidine moiety, showed excellent antibacterial activity against MRSA. mdpi.com Furthermore, a pyrimidine derivative identified as VMA-13-13 displayed a bactericidal effect against Staphylococcus aureus, with a minimum bactericidal concentration of 64 µg/mL. pharmjournal.ru

Research specifically detailing the activity of 5-Acetylpyrimidine derivatives against Streptococcus pyogenes is limited in the available literature. However, one study on transition metal complexes with pyridine (B92270) moieties showed that a zinc complex exhibited exceptional activity against Streptococcus pyogenes with a MIC of 4 µg/mL. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2,4,5,6-tetrasubstituted pyrimidine (10d) | S. aureus ATCC 25923 | <60 µM | nih.gov |

| NPDM (pleuromutilin derivative) | MRSA | Excellent activity | mdpi.com |

| VMA-13-13 | S. aureus | 64 µg/mL (MBC) | pharmjournal.ru |

| Zinc complex with pyridine moiety | S. pyogenes | 4 µg/mL | mdpi.com |

The efficacy of pyrimidine derivatives against Gram-negative bacteria has also been a subject of investigation. In a study of newly synthesized pyrimidine thiol derivatives, one compound demonstrated moderate resistance against Escherichia coli. ekb.eg Another study on a series of pyrimidine derivatives showed that some compounds exhibited promising antibacterial activity against E. coli when compared to the standard drug ciprofloxacin. ias.ac.inbohrium.com

Similarly, direct evidence for the activity of this compound against Pseudomonas aeruginosa is scarce. However, the broader class of pyrimidine derivatives has been explored. Some synthesized pyrimidine compounds have shown moderate to good inhibition against P. aeruginosa. ias.ac.inbohrium.com

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Pyrimidine thiol derivative (Compound 6) | E. coli | Moderate resistance | ekb.eg |

| Triazole-substituted pyrimidines | E. coli | Promising activity | ias.ac.inbohrium.com |

| Metal complexes with pyridine | K. pneumoniae | 8 µg/mL | mdpi.com |

| Triazole-substituted pyrimidines | P. aeruginosa | Moderate to good inhibition | ias.ac.inbohrium.com |

Pyrimidine derivatives have also been recognized for their potential as antifungal agents. nih.gov

Several studies have documented the antifungal activity of pyrimidine derivatives against Candida albicans. For instance, certain novel pyrimidine thiol derivatives displayed moderate resistance against C. albicans. ekb.eg In another study, some newly synthesized pyrimidine and pyrimidopyrimidine derivatives exhibited excellent antimicrobial activities against C. albicans when compared to the reference drug clotrimazole. nih.gov Furthermore, 5-Fluorouridine, a fluorinated pyrimidine nucleoside analog, has shown potent in vitro antifungal activity against C. albicans, with MIC values as low as 0.4 μg/mL. mdpi.comnih.gov

There is a lack of specific research on the efficacy of this compound derivatives against Aspergillus clavatus. However, the antifungal potential of the broader pyrimidine class suggests this could be an area for future investigation.

Similarly, direct studies on this compound derivatives against Trichophyton rubrum are not prominent in the literature. However, other acetylenic compounds have been shown to be active against T. rubrum, indicating that compounds with certain structural features can exhibit antidermatophytic properties. nih.gov

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Pyrimidine thiol derivatives (Compounds 5 and 11) | C. albicans | Moderate resistance | ekb.eg |

| Pyrimidine and pyrimidopyrimidine derivatives | C. albicans | Excellent activity | nih.gov |

| 5-Fluorouridine | C. albicans | 0.4 µg/mL | mdpi.comnih.gov |

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial agents. For pyrimidine derivatives, several structural features have been identified as important for their biological activity. nih.gov The nature and position of substituents on the pyrimidine ring significantly influence the antimicrobial efficacy.

For antibacterial agents, the introduction of different functional groups can modulate the activity. For example, in a series of dihydropyrimidinone antibiotics, modifications to the core structure led to the identification of analogs with comparable antibiotic efficacy and favorable selectivity. nih.gov The substitution pattern on the pyrimidine ring can affect the compound's ability to penetrate the bacterial cell wall and interact with its molecular target.

Antifungal Efficacy

Anti-Inflammatory Properties

Pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. nih.govmdpi.com Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. Much of the research into the anti-inflammatory potential of pyrimidine compounds has centered on their ability to selectively target the COX-2 isoenzyme.

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme primarily associated with inflammation and cancer. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. scialert.net

Numerous studies have demonstrated that pyrimidine derivatives can act as potent and selective COX-2 inhibitors. mdpi.commdpi.com For instance, certain pyrimidine-5-carbonitrile derivatives have shown remarkable COX-2 inhibition activity at very low concentrations, with IC₅₀ values in the submicromolar range. mdpi.com In one study, specific derivatives demonstrated COX-2 inhibitory activity nearly equal to that of Celecoxib, a well-known selective COX-2 inhibitor. mdpi.com

Another study investigating a series of pyrimidine derivatives found two compounds, designated L1 and L2, that exhibited high selectivity for COX-2. nih.govmdpi.com Their performance was comparable to the established drug meloxicam (B1676189) and superior to piroxicam (B610120) in inhibiting the COX-2 isoform. mdpi.com This selectivity is often attributed to the larger binding pocket in the active site of the COX-2 enzyme compared to COX-1, which can better accommodate the pyrimidine scaffold. mdpi.com The ability of these compounds to fit into the COX-2 side pocket and interact with key amino acid residues like His90 is crucial for their inhibitory activity and selectivity. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Pyrimidine Derivative 6b | 0.18 | 6.33 | Celecoxib | 0.35 |

| Pyrimidine Derivative 4c | 0.26 | - | Celecoxib | 0.35 |

| Pyrimidine Derivative L1 | Comparable to Meloxicam | Meloxicam | - | |

| Pyrimidine Derivative L2 | Comparable to Meloxicam | Meloxicam | - |

Anticancer and Antitumor Research

The pyrimidine nucleus is a foundational scaffold in the design of anticancer agents. nih.gov Its structural similarity to the purine (B94841) and pyrimidine bases of DNA and RNA allows for the design of molecules that can interfere with the biological processes of cancer cells. Research has demonstrated that derivatives of pyrimidine are effective against various cancer cell lines, leading to the development of novel compounds with significant antitumor potential. nih.govnih.gov

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers.

Tyrosine Kinase Inhibition: Tyrosine kinases are a major target in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is particularly effective at binding to the ATP site of kinases. rsc.orgnih.gov This has led to the development of numerous inhibitors targeting oncogenic tyrosine kinases. For example, derivatives have been developed to inhibit Bruton's tyrosine kinase (BTK), which is overexpressed in B-cell cancers, and SRC-family kinases (SFK), which are central to transmitting oncogenic signals. nih.gov The promiscuity of some inhibitors allows them to target multiple kinases, such as dasatinib, which inhibits both SRC and ABL kinases. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a common feature of cancer cells. nih.gov CDK2, in particular, is associated with the development of numerous cancers, and its inhibition is an attractive therapeutic strategy. nih.govmdpi.com Researchers have successfully designed pyrimidine-based compounds that act as potent CDK inhibitors. For example, a 2-anilino-4-(thiazol-5-yl)pyrimidine derivative was identified as a transcriptional inhibitor that blocks CDK7 and CDK9. nih.gov In another study, N⁵-substituted-pyrazolo[3,4-d]pyrimidinones were developed as antiproliferative CDK2 inhibitors, with the most potent compound showing a submicromolar IC₅₀ of 0.21 µM, slightly better than the reference inhibitor roscovitine. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| N⁵-substituted-pyrazolo[3,4-d]pyrimidinones | CDK2 | Compound 4a showed potent inhibition with an IC₅₀ of 0.21 µM. nih.gov |

| 2-anilino-4-(thiazol-5-yl)pyrimidines | CDK7, CDK9 | Identified as effective transcriptional inhibitors. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | BTK, SRC, ABL | Scaffold is a key component of multiple approved and experimental kinase inhibitors. nih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15 showed potent CDK2 inhibition with a Kᵢ of 0.005 µM. mdpi.com |

Antiviral Activities

The structural versatility of the pyrimidine ring has made it a valuable template for the development of antiviral agents. nih.gov Over the years, a wide variety of pyrimidine derivatives have been synthesized and tested for activity against numerous viruses, including influenza virus, herpes virus, hepatitis B and C (HCV), and human immunodeficiency virus (HIV). nih.govnih.gov

Recent research has also highlighted the potential of pyrimidine derivatives against coronaviruses. A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that compounds with a cyclopropylamino group exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The mechanism of action for many antiviral pyrimidines involves the inhibition of viral enzymes essential for replication or interference with the virus's ability to enter host cells. For example, some kinase inhibitors with a pyrimidine core have shown antiviral properties by targeting host cell kinases that viruses exploit for their life cycle. mdpi.com

Other Pharmacological Activities

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The need for new, safer, and more effective drugs is urgent due to the limitations of current therapies. semanticscholar.org Research into heterocyclic compounds has identified promising candidates for antileishmanial drugs.

Specifically, a study involving pyrimido[5,4-d]pyrimidine-based compounds demonstrated notable activity against Leishmania infantum. nih.gov One compound, in particular, showed an IC₅₀ value of 3.13 μM against L. infantum promastigotes. The study suggested that the substituent groups at different positions on the pyrimidine ring system significantly affect the antileishmanial activity. nih.gov These findings support the further investigation of pyrimidine derivatives as a potential source for new antileishmanial chemotypes. nih.govnih.gov

Anthelmintic Activity

Derivatives of pyrimidine have been investigated for their potential to combat helminth infections. Research in this area has explored various substituted pyrimidines, demonstrating their efficacy against different types of worms.

One area of investigation involves the synthesis of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives. These compounds were synthesized by reacting substituted benzaldehyde (B42025) with malononitrile (B47326) and urea (B33335) and were subsequently screened for their anthelmintic efficacy using the adult Indian earthworm Pheretima posthuma. Among the synthesized compounds, some demonstrated significant anthelmintic properties. Molecular docking studies on quinol-fumarate reductase were also conducted to understand the potential mechanism of action of these pyrimidine derivatives.

Another study focused on pyrimidine derivatives bearing carboxamide and sulphonamide moieties. A series of these compounds were synthesized and evaluated for their in vitro anthelmintic activity. The results indicated that all the synthesized compounds possessed some degree of anthelmintic property. For instance, at a concentration of 100 mg/mL, several compounds showed notable mean paralyzing times against test organisms, with some achieving mean death times comparable to the standard drug, albendazole.

Furthermore, 4,6-disubstituted pyrimidine-2-one derivatives have been synthesized and evaluated for their anthelmintic activity. Certain compounds in this series were identified as potent, exhibiting high activity when compared to standard treatments. The structural variations in these derivatives play a crucial role in their biological activity.

Table 1: Anthelmintic Activity of Selected Pyrimidine Derivatives

| Compound Type | Test Organism | Key Findings | Reference |

|---|---|---|---|

| 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitriles | Pheretima posthuma | Compound 1f showed significant anthelmintic properties. | |

| Pyrimidine derivatives with carboxamide and sulphonamide moieties | Not Specified | Compounds 21a–c, e, g, m, and p showed mean paralyzing times of 14-19 minutes at 100 mg/mL. |

Analgesic Activity

The analgesic potential of pyrimidine derivatives has been another significant area of research. Various studies have synthesized and evaluated novel pyrimidine-containing compounds for their ability to alleviate pain.